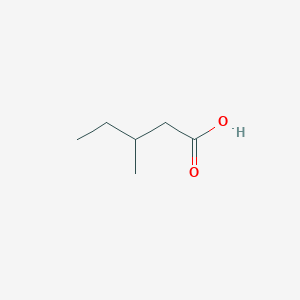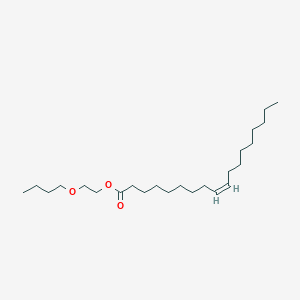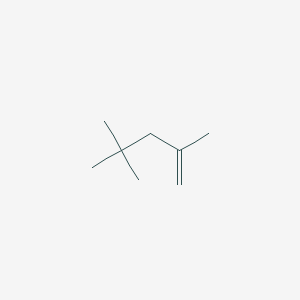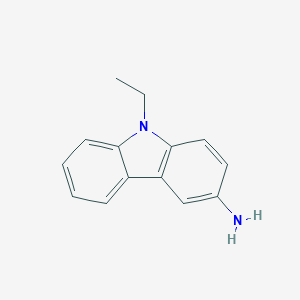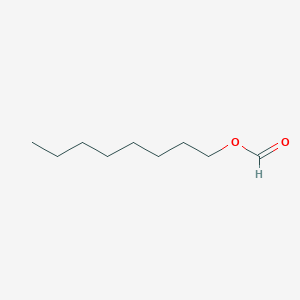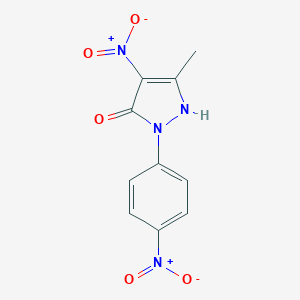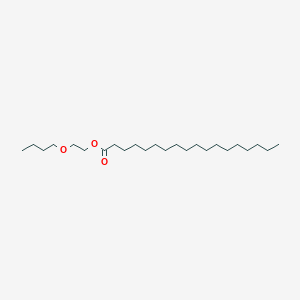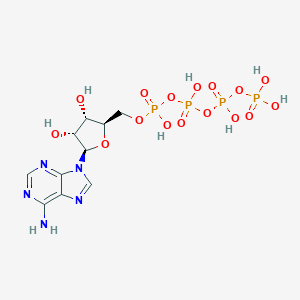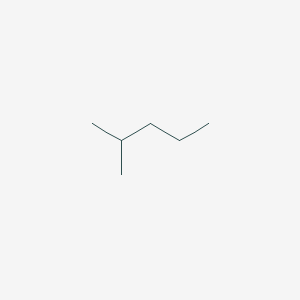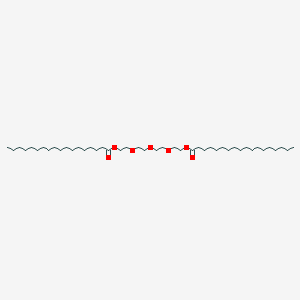
Tetraethylene glycol distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylene glycol distearate (TEGDS) is a chemical compound that belongs to the category of glycol esters. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food processing. TEGDS is a white, waxy, and odorless substance that is derived from stearic acid and ethylene glycol.
Mecanismo De Acción
The mechanism of action of Tetraethylene glycol distearate is not well understood. However, it is believed that Tetraethylene glycol distearate functions as an emulsifier and stabilizer by forming a protective layer around the oil droplets or particles in a solution. This layer prevents the droplets from coalescing and keeps the solution stable.
Efectos Bioquímicos Y Fisiológicos
Tetraethylene glycol distearate has been shown to have low toxicity and is considered safe for use in various industries. However, some studies have reported that Tetraethylene glycol distearate may cause skin irritation and allergic reactions in some individuals. Therefore, it is important to use Tetraethylene glycol distearate in appropriate concentrations and formulations to avoid any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraethylene glycol distearate has several advantages for use in lab experiments. It is a stable and inert substance that can be easily purified and synthesized. Tetraethylene glycol distearate is also readily available and affordable. However, Tetraethylene glycol distearate has some limitations, including its low solubility in water and some organic solvents.
Direcciones Futuras
Tetraethylene glycol distearate has several potential future directions for research. One area of interest is the development of new drug formulations that utilize Tetraethylene glycol distearate as an emulsifier and stabilizer. Another area of interest is the use of Tetraethylene glycol distearate in the production of biodegradable plastics and other sustainable materials. Additionally, further research is needed to explore the potential applications of Tetraethylene glycol distearate in the field of nanotechnology.
Conclusion:
In conclusion, Tetraethylene glycol distearate is a versatile chemical compound that has many potential applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethylene glycol distearate in various fields of science.
Métodos De Síntesis
The synthesis of Tetraethylene glycol distearate involves the reaction between stearic acid and ethylene glycol in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration processes. The purity of Tetraethylene glycol distearate is crucial for its application in various industries.
Aplicaciones Científicas De Investigación
Tetraethylene glycol distearate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, Tetraethylene glycol distearate is used as an emulsifier, solubilizer, and stabilizer in various drug formulations. It is also used as a lubricant in the production of tablets and capsules.
In the cosmetics industry, Tetraethylene glycol distearate is used as an emulsifier and thickening agent in various personal care products, including creams, lotions, and shampoos. Tetraethylene glycol distearate is also used as a solubilizer and stabilizer in fragrances and perfumes.
In the food processing industry, Tetraethylene glycol distearate is used as an emulsifier and stabilizer in various food products, including margarine, ice cream, and baked goods.
Propiedades
Número CAS |
142-20-1 |
|---|---|
Nombre del producto |
Tetraethylene glycol distearate |
Fórmula molecular |
C44H86O7 |
Peso molecular |
727.1 g/mol |
Nombre IUPAC |
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clave InChI |
MQFYRUGXOJAUQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Otros números CAS |
142-20-1 |
Sinónimos |
PEG-4 DISTEARATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



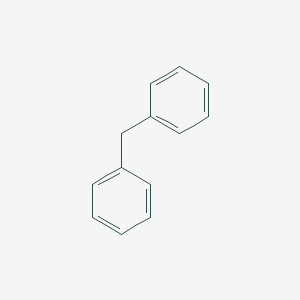
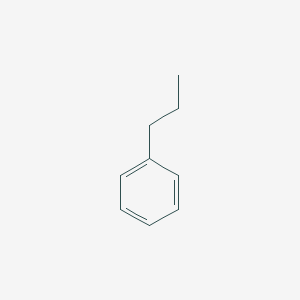
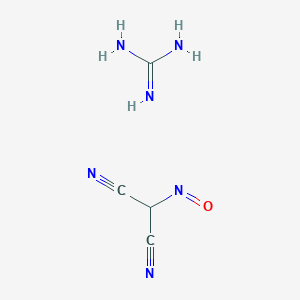
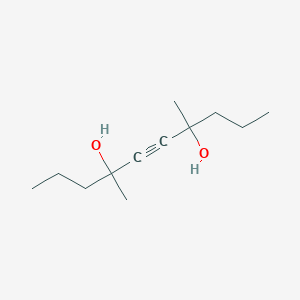
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)
